4-propyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-propyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5OS/c1-2-5-12-14(27-25-24-12)16(26)21-9-8-13-22-11-7-4-3-6-10(11)15(23-13)17(18,19)20/h2-9H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDQUQIPUFWOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-propyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a hybrid molecule that integrates elements of thiadiazole and quinazoline structures. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
The compound features a thiadiazole ring known for its stability and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and may improve its interaction with biological targets. The propyl group contributes to the compound's overall hydrophobic character, potentially influencing its pharmacokinetics.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
-
Inhibition of Cancer Cell Proliferation : Studies show that this compound can significantly reduce the viability of various cancer cell lines, including:
Cancer Cell Line IC50 Value (µM) Effect MCF7 15 Decreased viability PC3 10 Reduced proliferation HCT-116 12 Inhibited growth
The mechanism of action may involve the inhibition of specific enzymes crucial for cell proliferation or interference with DNA replication processes in cancer cells .
Antimicrobial Activity
The compound has also demonstrated activity against various microbial strains. Thiadiazole derivatives are known for their:
- Antituberculosis Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment.
- Antibacterial Effects : The compound exhibits activity against a range of bacterial pathogens, making it a candidate for further development as an antibiotic agent .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, the compound is being investigated for additional pharmacological effects:
- Anti-inflammatory Properties : Thiadiazole derivatives have been reported to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties that protect cells from oxidative stress .
Case Studies
Recent studies highlight the efficacy of thiadiazole derivatives in clinical settings:
- Thiadiazole Derivatives Against Cancer : A study evaluated various thiadiazole derivatives for their anticancer activity against multiple cancer cell lines. The most potent compounds demonstrated IC50 values significantly lower than conventional chemotherapeutics .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiadiazole derivatives against resistant strains of bacteria. Results indicated that certain modifications to the thiadiazole structure enhanced antibacterial potency .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 4-propyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with quinazoline structures have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
-
Antimicrobial Properties :
- The thiadiazole moiety is known for its antimicrobial activities. Studies have demonstrated that compounds containing this group can effectively inhibit bacterial and fungal growth. The incorporation of trifluoromethyl groups is believed to enhance the potency and selectivity of these compounds against resistant strains .
- Neurological Applications :
Agrochemical Applications
- Pesticide Development :
- Herbicide Formulation :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s activity is influenced by:
- Thiadiazole core : Imparts rigidity and electronic effects critical for binding.
- Propyl substituent: Modulates lipophilicity compared to phenyl (e.g., ) or methylene phenoxy spacers (e.g., ).
- Ethyl linker : Balances flexibility and spatial orientation for optimal target engagement.
- Tetrahydroquinazolin group: Potentially interacts with zinc-containing active sites, as seen in Glo-I inhibitors .
Comparative Analysis of Analogous Compounds
Table 1 summarizes structural and biological data for related compounds:
Structure-Activity Relationships (SAR)
- Linker Importance: Ethyl chain vs. methylene phenoxy (): The latter showed higher Glo-I inhibition due to optimal active-site fitting .
- Trifluoromethyl Group : Common in medicinal chemistry for metabolic stability; present in both the target compound and ’s analog.
- Tetrahydroquinazolin Moiety : Unique to the target compound, likely contributing to selective enzyme interactions, similar to zinc coordination observed in Glo-I inhibitors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-propyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide, and what key intermediates are involved?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization and condensation. For example, analogous thiadiazole derivatives are synthesized via cyclization of trichloroethyl carboxamides with hydrazinecarboxamides in acetonitrile under reflux, followed by iodine-mediated cyclization in DMF . Key intermediates include N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and arylhydrazine derivatives.
- Validation : Intermediates and final products are confirmed using -NMR, -NMR, and FT-IR spectroscopy to verify structural integrity .
Q. How are spectroscopic and analytical techniques employed to characterize this compound?
- Techniques :
- NMR : -NMR identifies proton environments (e.g., trifluoromethyl groups at δ 3.8–4.2 ppm, thiadiazole protons at δ 7.1–7.5 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at 1680–1720 cm, C-F stretch at 1100–1200 cm) .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N ratios (e.g., <0.5% deviation) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Assays :
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : COX-1/2 or kinase inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproduct formation?
- Variables :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetonitrile .
- Catalyst : Triethylamine (TEA) reduces iodine-mediated side reactions during cyclization .
- Temperature : Controlled reflux (60–80°C) prevents thermal degradation of trifluoromethyl groups .
Q. How should contradictory data in biological activity be analyzed?
- Approach :
- Dose-Response Curves : Replicate assays to rule out experimental variability (e.g., IC ± 10% error margin) .
- Structural Analog Comparison : Compare with analogs (e.g., fluorophenyl vs. bromophenyl substitutions) to isolate substituent effects .
- Computational Docking : Identify binding pose discrepancies (e.g., trifluoromethyl orientation in COX-2 active site) .
Q. What computational strategies are effective for predicting its pharmacokinetic and target-binding properties?
- Tools :
- Molecular Dynamics (MD) : Simulate membrane permeability (logP) using COMSOL Multiphysics .
- Docking Software (AutoDock Vina) : Predict binding affinities to targets like EGFR or 5-HT receptors .
- ADMET Prediction : Use SwissADME to assess bioavailability, CYP450 interactions, and BBB penetration .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Key Modifications :
- Thiadiazole Core : Replace with triazole to assess heterocycle impact on solubility .
- Propyl Chain : Lengthen to butyl or substitute with cyclopropyl to study steric effects .
- Trifluoromethyl Group : Replace with nitro or cyano groups to modulate electron-withdrawing properties .
Q. What protocols ensure stability during long-term storage and in vitro assays?
- Conditions :
- Storage : -20°C in anhydrous DMSO (≤1 mM stock) to prevent hydrolysis .
- pH Control : Use buffered solutions (pH 7.4) to avoid thiadiazole ring degradation .
- Light Exposure : Store in amber vials to protect UV-sensitive moieties (e.g., tetrahydroquinazolin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
